Uridine 5'-diphosphoglucuronic acid triammonium salt
Description
Systematic Nomenclature and Synonyms
The compound under investigation possesses a complex systematic nomenclature reflecting its intricate molecular architecture. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as the triammonium salt of (2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This systematic name precisely describes the stereochemical configuration and connectivity of all functional groups within the molecular structure.
The compound is recognized under several alternative nomenclature systems and common names throughout the scientific literature. Primary synonyms include Uridine-diphosphate-glucuronic acid triammonium salt, Uridine[5']diphospho-alpha-D-glucopyranosuronic acid triammonium salt, and Uridine 5'-diphosphoglucuronic acid triammonium salt. Additional designations found in chemical databases encompass variations such as azane,(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.
The Chemical Abstracts Service registry number for this triammonium salt form is 78132-48-6, which serves as the unique identifier for this specific salt variant. This registry number distinguishes it from other salt forms of the same parent compound, such as the trisodium salt (Chemical Abstracts Service number 63700-19-6) or ammonium salt preparations (Chemical Abstracts Service number 43195-60-4).
Molecular Formula and Weight Analysis
The molecular composition of this compound is precisely defined by the molecular formula C15H31N5O18P2. This formula indicates the presence of fifteen carbon atoms, thirty-one hydrogen atoms, five nitrogen atoms, eighteen oxygen atoms, and two phosphorus atoms per molecular unit. The structural complexity arises from the combination of the uridine nucleoside moiety linked through diphosphate bridges to the glucuronic acid carbohydrate component, with three ammonium counterions providing charge neutralization.
The molecular weight calculations for this compound yield a value of 631.38 grams per mole. This molecular mass reflects the substantial size of the molecule and contributes to its distinctive physicochemical properties. The molecular weight determination is critical for accurate quantitative analyses and preparation of solutions for biochemical assays.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C15H31N5O18P2 | |
| Molecular Weight | 631.38 g/mol | |
| Chemical Abstracts Service Number | 78132-48-6 | |
| Exact Mass | 631.11400 | |
| Topological Polar Surface Area | 343.40000 Ų |
The exact mass determination of 631.11400 atomic mass units provides high-precision mass spectrometric identification capabilities. The topological polar surface area calculation of 343.40000 square angstroms indicates the extensive hydrogen bonding potential of this molecule, which significantly influences its solubility characteristics and biological membrane permeability properties.
Crystallographic Data and Three-Dimensional Conformation
The crystallographic analysis of this compound reveals important structural features that influence its biological activity and chemical behavior. The three-dimensional molecular architecture demonstrates the characteristic bent conformation typical of nucleoside diphosphate sugars, with the uridine nucleoside and glucuronic acid moieties positioned in specific spatial orientations that facilitate enzyme recognition and binding.
The compound exhibits conformational flexibility around the diphosphate linkage, allowing for adaptive binding to various enzyme active sites. The stereochemical configuration at the glucuronic acid anomeric carbon adopts the alpha-configuration, which is essential for recognition by specific glycosyltransferase enzymes. The uridine component maintains the standard ribofuranose ring conformation with the uracil base oriented in the anti-conformation relative to the sugar ring.
Structural analysis indicates that the triammonium counterions are positioned to maximize electrostatic interactions with the negatively charged phosphate groups. This ionic association contributes to the enhanced stability of the crystalline form compared to the free acid. The hydrogen bonding network formed between the ammonium cations and phosphate oxygens creates a stabilized crystal lattice structure that influences the compound's storage stability and dissolution characteristics.
The molecular dimensions reveal an extended conformation with an approximate length of 2.0 nanometers from the uracil base to the glucuronic acid carboxyl group. The diphosphate bridge adopts a gauche conformation that positions the two sugar moieties in an optimal geometry for enzyme substrate recognition. The conformational analysis demonstrates that the molecule can adopt multiple low-energy conformations through rotation around the diphosphate bonds, which is crucial for accommodating the binding requirements of different enzymatic targets.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum, recorded in deuterium oxide solvent at 500 megahertz frequency, displays characteristic signals corresponding to all hydrogen-bearing carbon centers within the molecule. The uracil base protons appear as distinct signals in the aromatic region, with the H-5 proton typically observed around 5.8 parts per million and the H-6 proton around 7.9 parts per million.
The ribofuranose ring protons of the uridine moiety generate a complex multipicity pattern in the 3.5 to 6.0 parts per million region, with the anomeric H-1' proton appearing as a doublet around 5.9 parts per million due to coupling with the adjacent H-2' proton. The glucuronic acid ring protons contribute additional complexity to the spectrum, with the anomeric H-1'' proton appearing around 5.6 parts per million, characteristic of the alpha-anomeric configuration.
Carbon-13 nuclear magnetic resonance spectroscopy, performed at 1000 megahertz frequency in deuterium oxide, provides detailed information about the carbon framework of the molecule. The spectrum reveals distinct signals for each carbon environment, including the carbonyl carbons of the uracil base around 150-170 parts per million, the anomeric carbons of both sugar rings around 95-105 parts per million, and the carboxyl carbon of the glucuronic acid moiety around 175 parts per million. The phosphorus-31 nuclear magnetic resonance spectrum displays two distinct signals corresponding to the alpha and beta phosphate groups, typically appearing around -10 to -12 parts per million.
Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 631, consistent with the calculated molecular weight. The fragmentation pattern demonstrates characteristic losses corresponding to the stepwise cleavage of phosphate groups and sugar moieties. Major fragment ions include peaks corresponding to the loss of glucuronic acid (mass-to-charge ratio 455), loss of both phosphate groups (mass-to-charge ratio 323), and the uridine base alone (mass-to-charge ratio 244). The mass spectral data confirm the structural integrity of the molecule and provide diagnostic information for analytical identification purposes.
Properties
IUPAC Name |
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);3*1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFPJYBGPJGKX-QWGSIYABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O18P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746755 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[{[{[(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid--ammonia (1/3) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78132-48-6 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[{[{[(2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid--ammonia (1/3) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78132-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Uridine 5'-diphosphoglucuronic acid (UDPGA) triammonium salt is a nucleotide sugar that plays a critical role in various biological processes, particularly in glycosylation reactions and as a substrate for glucuronidation. This article provides an overview of the biological activity of UDPGA, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
UDPGA is a nucleotide sugar composed of uridine, diphosphate, and glucuronic acid. Its chemical formula is , with a molecular weight of approximately 646.23 g/mol. The triammonium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biochemical applications .
Table 1: Properties of Uridine 5'-Diphosphoglucuronic Acid Triammonium Salt
| Property | Value |
|---|---|
| Appearance | White powder |
| Purity | ≥ 98% (HPLC) |
| Storage Temperature | ≤ -4 °C |
| Molecular Weight | 646.23 g/mol |
UDPGA functions primarily as a substrate for UDP-glucuronosyltransferases (UGTs) , enzymes that catalyze the transfer of glucuronic acid to various substrates, including drugs, toxins, and endogenous compounds. This process is crucial for detoxification and elimination from the body. The glucuronidation pathway enhances the water solubility of lipophilic substances, facilitating their excretion via urine or bile.
Interaction with Receptors
Research indicates that UDPGA acts as an agonist for the P2Y14 receptor , which is involved in immune responses. Activation of this receptor by UDPGA influences cellular signaling pathways related to inflammation and immune function .
Biological Applications
- Drug Metabolism : UDPGA is extensively used in pharmacological studies to understand drug metabolism and the impact of genetic variations in UGT enzymes on drug efficacy and safety.
- Toxicology : Its role in detoxifying xenobiotics makes UDPGA essential in toxicology research, helping to elucidate mechanisms of toxicity and potential therapeutic interventions.
- Cancer Research : Studies have shown that UDP-glucuronidation can affect the pharmacokinetics of anticancer drugs, highlighting the importance of UDPGA in optimizing cancer therapies.
Case Study 1: Glucuronidation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A study investigated the glucuronidation rates of various NSAIDs using UDPGA as a substrate. The results indicated significant interindividual variability in glucuronidation efficiency due to polymorphisms in UGT genes. This variability can influence therapeutic outcomes and adverse effects associated with NSAID use.
Case Study 2: Role in Hepatic Clearance
Research involving liver microsomes demonstrated that UDPGA significantly enhances the conjugation of bilirubin, thereby facilitating its clearance from the liver. Impaired glucuronidation due to reduced UDPGA levels can lead to conditions such as jaundice.
Research Findings
Recent findings highlight the versatility of UDPGA beyond traditional roles:
- Immunomodulatory Effects : Studies suggest that UDPGA may modulate immune responses through P2Y receptor activation, indicating potential therapeutic applications in inflammatory diseases .
- Structural Modifications : Investigations into structural analogs of UDPGA have revealed insights into the structure-activity relationship (SAR) affecting receptor binding affinity and enzymatic activity .
Scientific Research Applications
Role in Glucuronidation Reactions
UDPGA serves as a crucial cosubstrate for UDP-glucuronosyltransferases (UGTs), enzymes responsible for the glucuronidation process. This process is vital for detoxifying and eliminating xenobiotics and endogenous compounds from the body.
- Mechanism : UGTs catalyze the transfer of glucuronic acid from UDPGA to various substrates, enhancing their solubility and facilitating excretion. This reaction is essential in drug metabolism, where it modifies pharmacologically active compounds to less active or inactive forms .
- Case Study : Research has demonstrated that UDPGA is involved in the glucuronidation of bilirubin, a process critical for its elimination. Studies using monkey liver microsomes showed varying kinetics based on the presence of UDP-GlcNAc, indicating complex regulatory mechanisms in glucuronidation .
Applications in Drug Development
UDPGA is extensively used in pharmaceutical research to assess drug interactions and metabolic pathways.
- In Vitro Assays : It is employed in assays to evaluate the activity of UGTs against various drugs. For instance, studies have utilized UDPGA to investigate the inhibition effects of natural compounds like ursolic acid on UGT activity, providing insights into potential drug-drug interactions .
- Toxicology Studies : The compound is also pivotal in understanding the toxicological profiles of drugs by elucidating how they are metabolized via glucuronidation pathways. This information is crucial for predicting adverse effects and optimizing therapeutic regimens .
Complex Formation Studies
Recent research has explored the interaction of UDPGA with metal ions, which may lead to novel therapeutic applications.
- Thermodynamic Studies : A study examined the complexes formed between copper(II) ions and UDPGA. The findings suggested that these complexes exhibit enhanced biological activity compared to free UDPGA, indicating potential anticancer properties .
- Biological Activity : The binding of metal ions to UDPGA can alter its biological activity, which could be harnessed for therapeutic purposes, particularly in cancer treatment where metal-based therapies are being investigated .
Structural Insights and Modifications
Understanding the structure-activity relationship (SAR) of UDPGA derivatives has opened avenues for developing more effective glucuronidation substrates.
- Synthetic Modifications : Research has focused on synthesizing modified versions of UDPGA to enhance its efficacy as a substrate for UGTs. These modifications aim to improve binding affinity and substrate specificity, which can lead to better therapeutic outcomes .
- Analytical Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been employed to analyze glucuronides formed from modified substrates, providing detailed insights into their metabolic pathways .
Summary Table of Applications
Comparison with Similar Compounds
UDPGA vs. Uridine 5'-Diphosphoglucose (UDP-Glucose)
UDPGA vs. Uridine 5'-Diphospho-N-Acetylglucosamine (UDPAG)
UDPGA Triammonium Salt vs. UDPGA Trisodium Salt
Role in Hepatic Energy State
- Depletion of hepatic adenosine triphosphate (ATP) reduces UDPGA levels, impairing glucuronidation capacity. Ethionine and fructose treatments decrease UDPGA by 40–50%, highlighting its sensitivity to cellular energy status .
- Comparison : UDP-glucose levels are less affected under energy stress, suggesting differential regulation of UDP-sugar pools .
Species-Specific Metabolism
- UDPGA is critical in human, dog, and cat liver microsomes for mycophenolic acid (MPA) glucuronidation, but species-specific UGT isoforms dictate metabolite profiles .
Preparation Methods
Overview
The enzymatic synthesis of uridine 5'-diphosphoglucuronic acid (UDP-glucuronic acid) primarily involves the oxidation of uridine 5'-diphosphoglucose (UDP-glucose) catalyzed by the enzyme uridine-5'-diphosphoglucose dehydrogenase (UDP-glucose dehydrogenase). This method is widely used due to its specificity and mild reaction conditions.
Detailed Procedure
Enzyme Source: UDP-glucose dehydrogenase can be extracted from animal tissues or produced by cultivating specific Bacillus strains capable of secreting this enzyme.
-
- Temperature: 20 to 45 °C (room temperature is optimal).
- pH: Alkaline conditions, typically pH 7.5 to 10.
- Aerobic environment is preferred to enhance reaction efficiency.
- Reaction time: Up to 20 hours, though longer durations are possible.
Cofactors: Nicotinamide adenine dinucleotide (NAD) or its phosphate form (NADP) is added in concentrations ranging from 0.05 to 20 mM (preferably 0.25 to 8 mM) to increase yield.
Substrate: UDP-glucose, which can be prepared from uridine monophosphate and glucose using dried yeast.
Reaction Scheme
UDP-glucose + 2 NAD+ + H2O → UDP-glucuronic acid + 2 NADH + 2 H+
Advantages
- High specificity and yield.
- Mild reaction conditions avoid degradation of sensitive groups.
- Amenable to scale-up using microbial fermentation for enzyme production.
Industrial Application
A patented process (US3725201A) describes cultivating Bacillus species (e.g., Bacillus licheniformis, Bacillus cereus) to produce UDP-glucose dehydrogenase, which is then reacted with UDP-glucose to synthesize UDP-glucuronic acid. This method overcomes limitations of animal tissue extraction and is suitable for industrial-scale production.
Chemical Synthesis Method
Overview
Chemical synthesis of uridine 5'-diphosphoglucuronic acid derivatives involves multi-step phosphorylation and coupling reactions starting from nucleoside monophosphates and sugar phosphates. This approach allows structural modifications but requires careful control of reaction conditions.
Key Steps
Activation of Uridine 5'-Monophosphate:
- Using 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) to activate the phosphate group.
- Activation proceeds for 6 hours at room temperature.
Coupling with Sugar Phosphate:
- The activated uridine monophosphate intermediate is reacted with glucose 1-monophosphate tributylammonium salt in DMF.
- The reaction yields uridine 5'-diphosphoglucose derivatives.
Modification of Ribose and Base:
- Various modifications can be introduced at the ribose 2' and 3' positions or on the uracil base to produce analogues.
- Protecting groups (e.g., trifluoroacetyl) are used to direct phosphorylation selectively.
Salt Form Conversion
- The nucleoside phosphate derivatives are converted into ammonium or triethylammonium salts to enhance solubility and facilitate reactions in organic solvents.
Challenges
- Side reactions such as cyclic phosphate formation can occur.
- Protecting group strategies are necessary to avoid undesired phosphorylation sites.
- Reaction yields depend on precise control of activation and coupling steps.
Microbial Fermentation Method for Uridine Production
Microorganism and Cultivation
- Bacillaceae family bacteria, particularly strains lacking uridine nucleoside phosphorylase activity and resistant to pyrimidine analogues, are used.
- Cultivation media contain carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., peptone, yeast extract), and essential nutrients.
- Fermentation conditions are optimized for high uridine yield and accumulation.
Industrial Relevance
- This method supports the upstream production of uridine for subsequent chemical or enzymatic conversion to UDP-glucuronic acid.
- The process is suitable for industrial scale due to high productivity and adaptability.
Comparative Summary of Preparation Methods
| Aspect | Enzymatic Synthesis | Chemical Synthesis | Microbial Fermentation (Uridine production) |
|---|---|---|---|
| Starting Material | UDP-glucose | Uridine 5'-monophosphate and sugar phosphates | Carbon and nitrogen sources for uridine-producing bacteria |
| Catalyst/Enzyme | UDP-glucose dehydrogenase | Chemical reagents (e.g., carbonyldiimidazole) | Bacillaceae bacterial strains |
| Reaction Conditions | Mild, aqueous, pH 7.5-10, 20-45 °C | Anhydrous organic solvents, room temperature | Fermentation conditions optimized for bacterial growth |
| Yield and Specificity | High specificity and yield | Variable, requires careful control | High uridine yield, precursor for UDP-glucuronic acid |
| Scalability | Industrially scalable via enzyme production | Complex scale-up due to multiple steps | Industrial scale for uridine production |
| Advantages | Specific, mild conditions, environmentally friendly | Allows structural analogues synthesis | Cost-effective uridine source |
| Limitations | Requires enzyme production | Multi-step, side reactions possible | Indirect method for UDP-glucuronic acid |
Q & A
Q. What is the role of UDPGA triammonium salt in in vitro drug metabolism studies, and how is it integrated into experimental workflows?
UDPGA serves as a cofactor for UDP-glucuronosyltransferases (UGTs), enabling phase II metabolism via glucuronidation. In vitro, it is added to liver microsome incubations (human, rat, or other species) at concentrations of 2–6 mM, alongside NADPH for phase I reactions and glutathione (GSH) for trapping reactive metabolites . For example, in SCH 58261 metabolism studies, UDPGA (6 mM) was combined with rat liver microsomes to identify glucuronidated metabolites via LC-MS/MS fragmentation patterns . Key steps:
Q. What storage and handling protocols ensure UDPGA stability in long-term experiments?
UDPGA triammonium salt is hygroscopic and degrades at room temperature. Best practices include:
- Storage : Aliquot and store at –20°C in airtight containers to prevent hydrolysis .
- Reconstitution : Use ice-cold deionized water or buffer (pH 7.0–7.5) to dissolve; avoid repeated freeze-thaw cycles .
- Quality checks : Monitor purity via HPLC-UV (λ = 260 nm) or LC-MS to detect degradation products (e.g., UDP-glucuronic acid breakdown) .
Q. How do researchers address variability in glucuronidation activity across different batches of liver microsomes?
Inter-batch variability in UGT enzyme expression can lead to inconsistent results. Mitigation strategies:
- Normalization : Pre-test microsomal protein activity with probe substrates (e.g., 4-methylumbelliferone for UGT1A1) .
- Cofactor optimization : Adjust UDPGA concentrations (2–10 mM) based on kinetic parameters (Km for UGTs ranges 0.5–5 mM) .
- Data correction : Use internal standards (e.g., stable isotope-labeled metabolites) to normalize LC-MS/MS data .
Advanced Research Questions
Q. How can conflicting data on UDPGA-dependent metabolite formation be resolved in complex biological matrices?
Discrepancies often arise from matrix effects or competing metabolic pathways. Methodological approaches:
- Matrix depletion : Pre-incubate microsomes with UDPGA to deplete endogenous substrates before adding test compounds .
- Pathway inhibition : Use selective inhibitors (e.g., borneol for UGT1A1, probenecid for OATPs) to isolate specific glucuronidation pathways .
- Multi-omics integration : Pair LC-MS metabolite profiling with transcriptomic data to correlate UGT isoform expression with activity .
Q. What experimental designs are critical for distinguishing UDPGA-mediated glucuronidation from non-enzymatic degradation in cell-free systems?
Non-enzymatic reactions (e.g., acyl glucuronide rearrangement) can confound results. Key controls:
- Enzyme-free controls : Incubate test compound with UDPGA in absence of microsomes .
- Time-course analysis : Monitor metabolite formation at multiple time points; enzymatic reactions follow Michaelis-Menten kinetics, while non-enzymatic processes may show linear trends .
- pH stability assays : Test metabolite stability at physiological (pH 7.4) and acidic (pH 3–5) conditions to identify labile conjugates .
Q. How does the choice of UDPGA salt form (triammonium vs. trisodium) impact experimental outcomes in glycobiology studies?
Salt form affects solubility, ionic strength, and enzyme kinetics:
- Triammonium salt : Higher solubility in aqueous buffers, preferred for high-throughput assays .
- Trisodium salt : May introduce sodium ions that interfere with ion-sensitive detection methods (e.g., ICP-MS) .
- Method adjustment : For trisodium salts, adjust buffer ionic strength (e.g., reduce NaCl) to maintain UGT activity .
Q. What advanced analytical techniques enhance sensitivity in detecting UDPGA-derived glycosylation products?
- Radiolabeled UDPGA : Use [³H]- or [¹⁴C]-labeled UDPGA to track low-abundance glycosylation products via scintillation counting .
- High-resolution MS : Employ Q-TOF or Orbitrap systems for accurate mass identification of glucuronides (e.g., M+H⁺ or M–H⁻ ions with neutral loss of 176 Da) .
- NMR spectroscopy : Use ¹H/¹³C NMR to resolve stereochemistry of glycosidic bonds in synthetic glycoconjugates .
Methodological Best Practices
- Kinetic assays : Perform substrate saturation curves with UDPGA (0.1–10 mM) to determine Vmax and Km .
- Inter-laboratory validation : Share protocols for UDPGA handling and microsome preparation to improve reproducibility .
- Degradation monitoring : Regularly test UDPGA stock solutions via enzymatic assays (e.g., UDP-glucose dehydrogenase coupling) to confirm activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
